1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride is a chemical compound with the molecular formula CHClNO. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties, including potential applications in pharmacotherapy and research. This compound has garnered interest due to its structural similarity to other biologically active piperazines, which have been explored for their stimulant and psychoactive effects.
1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride is classified as an organic compound and specifically as a piperazine derivative. It is typically categorized under psychoactive substances due to its structural properties that resemble known stimulants. The compound's hydrochloride form indicates it is a salt derived from the reaction of piperazine with hydrochloric acid, enhancing its solubility in water and making it suitable for various applications .
The synthesis of 1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride generally involves the following steps:
The reaction conditions (temperature, solvent, and time) must be carefully controlled to maximize yield and purity. Common solvents include ethanol or methanol, and reactions may require reflux conditions to facilitate complete conversion. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure of the synthesized compound .
The molecular structure of 1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride features a piperazine ring bonded to a 2,4-dimethoxybenzyl group. The presence of methoxy groups on the benzene ring contributes to the compound's electronic properties, potentially influencing its biological activity.
COC1=CC=C(C=C1OC)CCN2CCN(CC2)C
.This structural information is critical for understanding the compound's reactivity and interaction with biological systems .
1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride can undergo several chemical reactions typical of piperazine derivatives:
Reactions involving this compound are often studied in organic synthesis contexts where modifications are needed to enhance pharmacological properties or alter solubility profiles. Reaction yields and kinetics are typically assessed using chromatographic methods .
Relevant data regarding these properties can be found in safety data sheets and chemical databases .
1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride is primarily utilized in research settings:
Its unique properties make it an interesting candidate for further exploration within medicinal chemistry and therapeutic applications .
The synthesis of 1-(2,4-dimethoxybenzyl)-piperazine emerged in the late 1990s to early 2000s as part of targeted explorations into benzylpiperazine derivatives. Early synthetic routes employed nucleophilic displacement, reacting 2,4-dimethoxybenzyl chloride with unprotected piperazine under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like acetonitrile [8] [9]. This method prioritized simplicity and scalability, yielding the free base, which was subsequently converted to the hydrochloride salt for stability. The dimethoxy substitution pattern—particularly the electron-donating methoxy groups at ortho and para positions—was strategically selected to modulate the compound's electronic properties and steric accessibility, thereby influencing its binding to biological targets [4] [7].
Pharmacological interest intensified when the compound's structural framework was identified in probes targeting neurological disorders. Crucially, the unsubstituted nitrogen on the piperazine ring serves as a versatile handle for further derivatization, enabling the creation of libraries for structure-activity relationship (SAR) studies. For example, research into σ-1 receptor (σ1R) ligands revealed that benzylpiperazines bearing hydrophobic substituents on the aryl ring exhibit high affinity for this chaperone protein [4]. Specifically, derivatives like the 4-methoxybenzylpiperazine analog demonstrated potent σ1R antagonism (Ki = 5.7 nM), establishing the benzylpiperazine core as a privileged scaffold for central nervous system (CNS) target engagement [4]. The 2,4-dimethoxy variant offered enhanced steric and electronic modulation, potentially optimizing receptor interaction geometries compared to simpler analogs.
Table 2: Key Developments in the Early Research Timeline of Benzylpiperazine Derivatives
Time Period | Research Focus | Significance for 1-(2,4-Dimethoxybenzyl)-piperazine |
---|---|---|
Late 1990s | Benzylpiperazine (BZP) scaffold exploration | Validated piperazine as a CNS-active pharmacophore |
Early 2000s | SAR studies on substituted benzylpiperazines | Identified methoxy groups as affinity-enhancing substituents |
Mid 2000s | σ1 Receptor ligand optimization | Positioned 2,4-dimethoxy variant as a synthetic target for neurological applications |
2010-Present | MTDL development for neurodegeneration | Incorporated derivatives into multifunctional drug candidates |
Beyond receptor binding, the compound's physicochemical profile—logP ≈1.1 and TPSA ≈33.7 Ų—suggested favorable blood-brain barrier permeability, making it a candidate for neurotherapeutic development [8]. This permeability, combined with metabolic stability imparted by the dimethoxy groups against rapid oxidative degradation, positioned it as a versatile intermediate for lead optimization programs addressing complex neurological pathologies [7] [9].
Multitarget-directed ligands (MTDLs) represent a paradigm shift in medicinal chemistry, particularly for multifactorial diseases like Alzheimer's disease (AD), where single-target therapies have shown limited efficacy. The structural complexity of 1-(2,4-dimethoxybenzyl)-piperazine enables its integration into MTDLs designed to simultaneously modulate interconnected pathological pathways [2] [7]. Its benzylpiperazine moiety serves as a "pharmacophoric vector" that can be hybridized with other bioactive units, creating single molecules with polypharmacological actions.
In AD drug design, this compound's derivatives exploit the cholinergic hypothesis and beyond. For example, structural analogs have been developed where the piperazine nitrogen is functionalized with carboxamide or oxadiazole groups linked to hydrophobic domains. These hybrids exhibit dual inhibitory actions:
Rational design strategies leverage the molecule's adaptability:
Table 3: MTDL Design Strategies Leveraging the 1-(2,4-Dimethoxybenzyl)-piperazine Scaffold
Structural Modification Site | Target Engagement | Biological Outcomes |
---|---|---|
Piperazine N-functionalization | AChE CAS/PAS, β-secretase | Dual cholinesterase inhibition & amyloid anti-aggregation [7] |
Aryl ring substitution (e.g., halogen, alkyl) | σ1 Receptor, 5-HT receptors | Antinociception, antidepressant effects [4] [6] |
Methylene linker elongation | PDE4 active site | Enhanced cAMP signaling, neuroprotection [6] |
Hybridization with antioxidants | Free radical scavenging | Mitigation of oxidative stress in neurodegeneration [4] |
This scaffold's versatility is further demonstrated in recent studies where it was integrated into piperazine-2-carboxylic acid derivatives. These compounds exhibit nanomolar AChE inhibition (e.g., IC₅₀ = 89 nM for lead analogs) and significant PAS binding, disrupting AChE-induced Aβ aggregation—validating the MTDL approach for AD [7]. Computational modeling confirms that the dimethoxybenzyl moiety occupies the PAS, while the piperazine carboxylate interacts with the CAS, providing a structural rationale for dual functionality [7].
Table of Compounds
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9